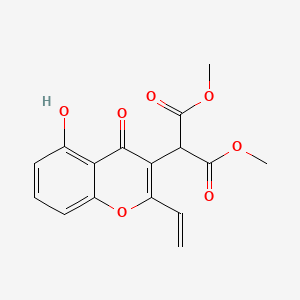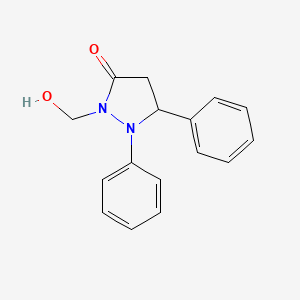![molecular formula C21H18O3 B12902798 3-(3-Phenoxypropoxy)dibenzo[b,d]furan CAS No. 143522-12-7](/img/no-structure.png)
3-(3-Phenoxypropoxy)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenoxypropoxy)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring This specific compound is characterized by the presence of a phenoxypropoxy group attached to the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The process can be summarized as follows:
O-Arylation Reaction: Substituted phenols react with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
the general approach involves the use of metal complex catalysis and high-temperature conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenoxypropoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) and a catalyst.
Friedel-Crafts Reactions: Utilize aluminum chloride (AlCl3) as a catalyst.
Lithiation: Requires butyl lithium as a reagent.
Major Products Formed
Halogenation: Produces halogenated dibenzofuran derivatives.
Friedel-Crafts Reactions: Forms acylated or alkylated dibenzofuran derivatives.
Lithiation: Results in di-lithiated dibenzofuran intermediates.
Aplicaciones Científicas De Investigación
3-(3-Phenoxypropoxy)dibenzo[b,d]furan has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s structure allows it to interact with the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar chemical properties.
Carbazole: A nitrogen analog with distinct biological activities.
Uniqueness
3-(3-Phenoxypropoxy)dibenzo[b,d]furan is unique due to the presence of the phenoxypropoxy group, which imparts specific chemical and biological properties
Propiedades
| 143522-12-7 | |
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(3-phenoxypropoxy)dibenzofuran |
InChI |
InChI=1S/C21H18O3/c1-2-7-16(8-3-1)22-13-6-14-23-17-11-12-19-18-9-4-5-10-20(18)24-21(19)15-17/h1-5,7-12,15H,6,13-14H2 |
Clave InChI |
QLRVSGXMYQGLCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)

![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

